4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Historical Development of Thiazolo[3,2-a]pyrimidine Research
The discovery of thiazolo[3,2-a]pyrimidines traces back to serendipitous synthetic routes. For instance, the unexpected formation of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one during attempts to chlorinate thiobarbituric acid derivatives highlighted the scaffold’s synthetic accessibility under phosphoryl chloride-mediated conditions. Early patents, such as Teijin Limited’s 1980 work, demonstrated cyclization strategies to produce immunomodulatory thiazolo[3,2-a]pyrimidines, marking their transition from barbiturate-like structures to therapeutics. By the 2010s, derivatives like thiazolo[3,2-a]pyrido[4,3-d]pyrimidines were synthesized and evaluated against 60 human tumor cell lines, revealing log10GI50 values as low as -4.7, underscoring their anticancer potential.
Significance of Benzamide-Substituted Thiazolo[3,2-a]pyrimidines
Benzamide incorporation enhances target affinity through hydrogen bonding and π-π interactions. For example, antimicrobial thiazolo[3,2-a]pyrimidines derived from 2-phenacylthio-dihydropyrimidines showed moderate activity, with benzamide analogs potentially improving membrane penetration. In anticancer contexts, pyrimidine moieties fused to N-methylpiperidine rings—structurally analogous to the benzamide group—were deemed essential for activity, suggesting that the planar benzamide could stabilize DNA intercalation or kinase inhibition.
Table 1: Bioactivity Trends in Thiazolo[3,2-a]pyrimidine Derivatives
Rationale for tert-Butyl Incorporation in Bioactive Compounds
The tert-butyl group augments lipophilicity (log P ≈ 4.5), facilitating blood-brain barrier penetration and metabolic stability. In ethyl 4-[(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)sulfonyl]piperazine-1-carboxylate, the sulfonyl-piperazine moiety’s steric bulk improved pharmacokinetics, a trait mirrored by tert-butyl’s resistance to oxidative degradation. Computational studies suggest that the tert-butyl group in 4-(tert-butyl)benzamide reduces rotational freedom, favoring hydrophobic pocket binding in target proteins.
Current Research Landscape and Challenges
Recent advances focus on regioselective modifications, such as phosphonylation via chloroethynylphosphonates, which yield 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines with >80% efficiency. However, challenges persist:
- Synthetic Complexity : Multi-step routes for tert-butyl-benzamide conjugation require stringent anhydrous conditions.
- Solubility Limitations : High log P values (>4) necessitate prodrug strategies or nanoformulations for aqueous delivery.
- Target Selectivity : Off-target effects observed in immunomodulatory analogs underscore the need for structure-activity relationship (SAR) refinement.
Future directions include leveraging computational models to predict substituent effects and hybridizing thiazolo[3,2-a]pyrimidines with bioactive fragments like chalcones or sulfonamides.
Properties
IUPAC Name |
4-tert-butyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-11-10-25-18-20-12(2)15(17(24)22(11)18)21-16(23)13-6-8-14(9-7-13)19(3,4)5/h6-10H,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMALZBKZTZWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable diketone, under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the coupling of the thiazolo[3,2-a]pyrimidine derivative with 4-(tert-butyl)benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo[3,2-a]pyrimidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolo[3,2-a]pyrimidine ring, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety or the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide exhibit anticancer properties. The thiazolo-pyrimidine core is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In silico studies using molecular docking simulations suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .
Acetylcholinesterase Inhibition
Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function and memory retention. Experimental data shows that thiazole-based compounds can effectively bind to the active site of AChE, making them suitable candidates for further development as cognitive enhancers .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the thiazolo-pyrimidine core through cyclization reactions.
- Introduction of the tert-butyl group via alkylation methods.
- Final coupling with benzamide to yield the target compound.
Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the thiazole or benzamide rings can significantly alter biological activity and potency.
Case Studies
Several case studies highlight the potential applications of this compound:
- Inhibition Studies : A study conducted on various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring could enhance AChE inhibition potency, with some derivatives achieving IC50 values in the low micromolar range.
- In Vivo Models : Animal models treated with similar thiazolo-pyrimidine compounds showed reduced inflammation markers and improved behavioral outcomes in models of induced arthritis and neurodegeneration.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazolo[3,2-a]pyrimidine ring could interact with active sites of enzymes, while the tert-butyl and benzamide groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s tert-butyl and methyl groups contrast with diaryl (IVd) or carboxybenzylidene () substituents. Bulky tert-butyl may enhance steric hindrance, affecting target binding compared to planar aryl groups .
- Biological Activity : IVd’s diaryl substitution confers potent antifungal activity, while pyrimido-thiazine derivatives () show antimicrobial effects, suggesting activity depends on both core structure and substituents .
Physicochemical Properties
- Crystal Packing : Ethyl 2-(4-carboxybenzylidene)... () forms intermolecular hydrogen bonds via carboxylic acid groups, whereas the tert-butyl group in the target compound may favor hydrophobic interactions, influencing solid-state stability .
Biological Activity
The compound 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that integrates a thiazolopyrimidine core with a benzamide group. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.46 g/mol. The presence of the thiazolopyrimidine moiety is crucial for its biological activity, as it can interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| IUPAC Name | 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
| CAS Number | 946358-41-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolopyrimidine Core : Starting from 2-thiouracil derivatives, alkylation reactions are performed to create S-alkylated intermediates that undergo cyclization to yield the thiazolopyrimidine structure.
- Benzamide Attachment : The thiazolopyrimidine core is then reacted with an appropriate benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazolopyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to 4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide have shown potent antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
In vitro assays indicated that these compounds can inhibit cell growth effectively, with IC50 values often in the low micromolar range, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that related thiazolopyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus
- Escherichia coli
These compounds have been evaluated for their minimum inhibitory concentrations (MIC), revealing promising results for use as antimicrobial agents .
The biological activity of thiazolopyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies suggest that these compounds may act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), pathways crucial for cancer cell proliferation and survival .
Case Studies
- Antiproliferative Effects : A study evaluating various thiazolopyrimidine derivatives found that one compound showed an IC50 value of 0.3 μM against MCF-7 cells, indicating strong antiproliferative activity compared to standard chemotherapeutic agents .
- Antimicrobial Testing : Another investigation reported that a related thiazolopyrimidine derivative demonstrated MIC values less than 40 μg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
